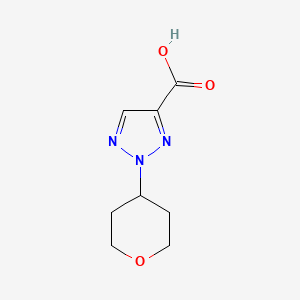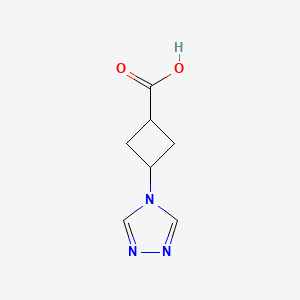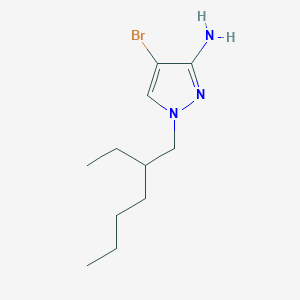
2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both an oxane ring and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The oxane ring can be introduced through various synthetic routes, including the use of oxirane derivatives or tetrahydropyran intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of alkylated or acylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(oxan-4-yl)-acetic acid: Contains an oxane ring but lacks the triazole moiety.
1,2,3-triazole-4-carboxylic acid: Contains the triazole ring but lacks the oxane moiety.
2-(oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid: Contains both oxane and triazole rings with additional functional groups.
Uniqueness
2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the oxane and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11N3O3 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-(oxan-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c12-8(13)7-5-9-11(10-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13) |
InChI-Schlüssel |
UPYBQCHTFVQFFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1N2N=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)





![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)

![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)
![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)

![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)


